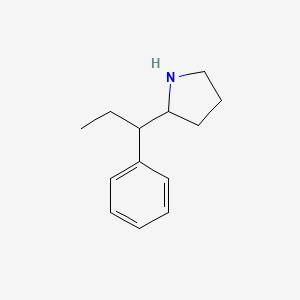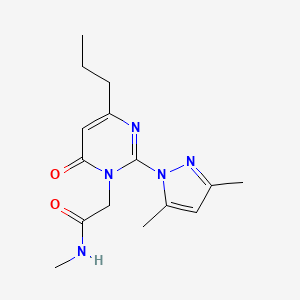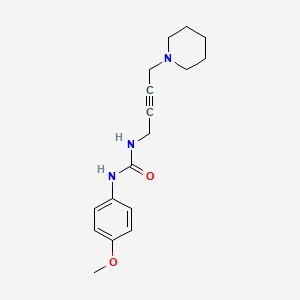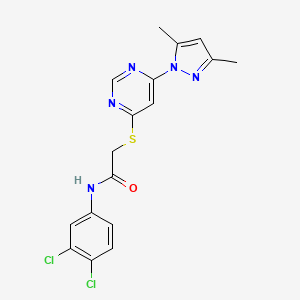
2-(1-Phenylpropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylpropyl)pyrrolidine is a chemical compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(1-Phenylpropyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(1-Phenylpropyl)pyrrolidine contains a total of 34 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The pyrrolidine ring in 2-(1-Phenylpropyl)pyrrolidine is a versatile scaffold that can undergo various chemical reactions. It can be functionalized or modified to generate a wide range of bioactive molecules with target selectivity .Scientific Research Applications
- Applications : 2-(1-Phenylpropyl)pyrrolidine and its analogs exhibit cytotoxic effects against various cancer cell lines. They interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. These compounds are particularly promising in breast, lung, and colon cancer research .
- Applications : 2-(1-Phenylpropyl)pyrrolidine derivatives have demonstrated neuroprotective effects, making them potential candidates for treating neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). They modulate neurotransmitter systems and enhance cognitive function .
- Applications : Researchers have investigated pyrrolidine-based compounds as antibacterials. 2-(1-Phenylpropyl)pyrrolidine derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
- Applications : 2-(1-Phenylpropyl)pyrrolidine analogs possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. They may find applications in conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Applications : Some pyrrolidine derivatives, including 2-(1-Phenylpropyl)pyrrolidine, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative damage .
- Applications : Researchers have studied pyrrolidine-2,5-diones (a subclass of pyrrolidine) as CA inhibitors. These compounds may have applications in treating glaucoma, epilepsy, and other CA-related disorders .
Anticancer Properties
Neuropharmacology
Antibacterial Activity
Anti-inflammatory Effects
Antioxidant Potential
Carbonic Anhydrase Inhibition
Safety and Hazards
2-(1-Phenylpropyl)pyrrolidine is considered hazardous. It is highly flammable and harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-(1-phenylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOICDQKSFEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylpropyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2700834.png)
![2-((3-(4-phenylpiperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2700835.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)